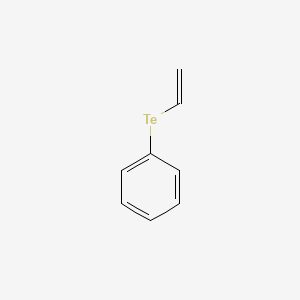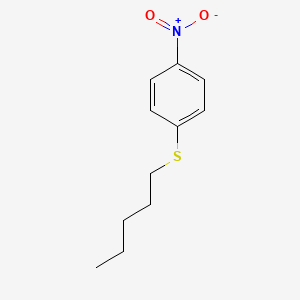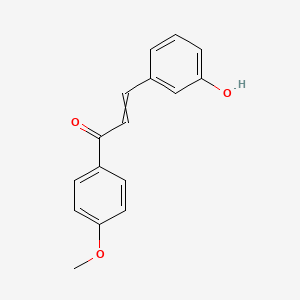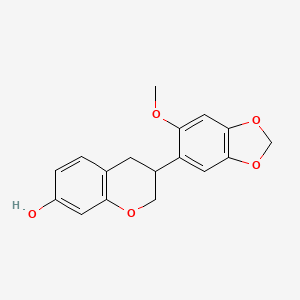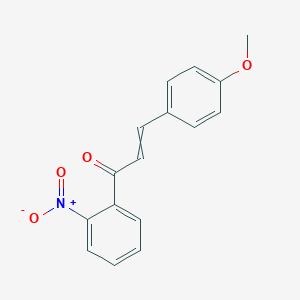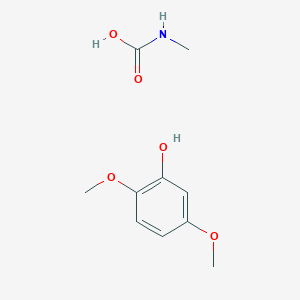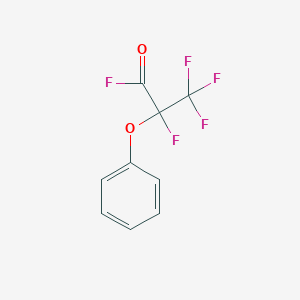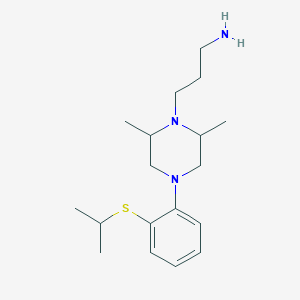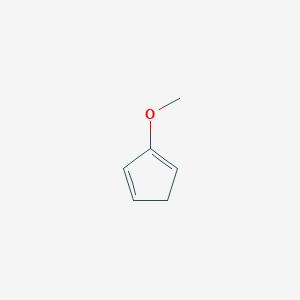
2-Methoxycyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxycyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two conjugated double bonds and a methoxy group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclopenta-1,3-diene can be achieved through several methods. One common approach involves the methoxylation of cyclopentadiene. This reaction typically requires the use of methanol and an acid catalyst to facilitate the addition of the methoxy group to the cyclopentadiene ring.
Industrial Production Methods: Industrial production of this compound often involves the steam cracking of naphtha, which yields cyclopentadiene as a byproduct. The cyclopentadiene is then subjected to methoxylation under controlled conditions to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxycyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentadienes depending on the nucleophile used
Applications De Recherche Scientifique
2-Methoxycyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the field of cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactive diene structure
Mécanisme D'action
The mechanism of action of 2-Methoxycyclopenta-1,3-diene in chemical reactions typically involves the interaction of its conjugated double bonds with various reagents. In cycloaddition reactions, for example, the compound acts as a diene, reacting with dienophiles to form cyclic adducts. The methoxy group can influence the reactivity and selectivity of these reactions by donating electron density to the ring system .
Comparaison Avec Des Composés Similaires
Cyclopentadiene: Lacks the methoxy group and is more reactive in cycloaddition reactions.
2-Methylcyclopentadiene: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.
Cyclohexa-1,3-diene: A six-membered ring analogue with similar conjugated double bonds but different chemical properties.
Uniqueness: 2-Methoxycyclopenta-1,3-diene is unique due to the presence of the methoxy group, which can modulate its reactivity and make it suitable for specific synthetic applications. This functional group also imparts different physical and chemical properties compared to its analogues .
Propriétés
Numéro CAS |
77079-05-1 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
2-methoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2,4-5H,3H2,1H3 |
Clé InChI |
FKSYGEBHBFSGHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



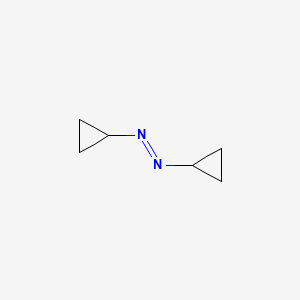

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
